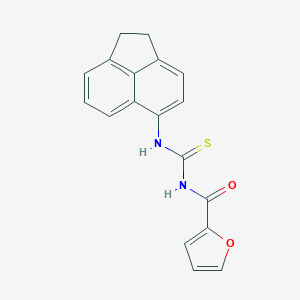![molecular formula C23H15N3O2S2 B316682 N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B316682.png)
N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran ring, a thiazole ring, and a naphthyl group, which contribute to its diverse chemical reactivity and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea typically involves multi-step organic reactions. One common method includes the condensation of 4-(1-naphthyl)-1,3-thiazol-2-amine with benzofuran-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Alkylated thiazole derivatives
Wissenschaftliche Forschungsanwendungen
N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The thiazole and naphthyl groups play a crucial role in the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-Naphthyl)ethylenediamine: Shares the naphthyl group and is used in similar analytical applications.
N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide: Contains the thiazole and naphthyl groups, used in different chemical and biological studies.
Uniqueness
N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea is unique due to the presence of the benzofuran ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C23H15N3O2S2 |
|---|---|
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
N-[(4-naphthalen-1-yl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H15N3O2S2/c27-21(20-12-15-7-2-4-11-19(15)28-20)25-22(29)26-23-24-18(13-30-23)17-10-5-8-14-6-1-3-9-16(14)17/h1-13H,(H2,24,25,26,27,29) |
InChI-Schlüssel |
LAPHITUBWHYKKP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=S)NC(=O)C4=CC5=CC=CC=C5O4 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=S)NC(=O)C4=CC5=CC=CC=C5O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B316605.png)
![N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]propanamide](/img/structure/B316606.png)
![2-bromo-N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide](/img/structure/B316608.png)
![N-(5-sec-butyl-2-hydroxyphenyl)-N'-[(4-ethylphenoxy)acetyl]thiourea](/img/structure/B316610.png)
![N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-5-chloro-2-methoxybenzamide](/img/structure/B316612.png)
![3,4-dichloro-N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B316616.png)
![3,4-dichloro-N-[[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]benzamide](/img/structure/B316618.png)
![N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B316619.png)
![N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B316621.png)
![2-chloro-N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-4-methylbenzamide](/img/structure/B316622.png)
![3,4-dichloro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B316623.png)
![N-{[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]carbamothioyl}naphthalene-2-carboxamide](/img/structure/B316624.png)
![N-(1,2-dihydroacenaphthylen-5-yl)-N'-[(4-isopropylphenoxy)acetyl]thiourea](/img/structure/B316625.png)

